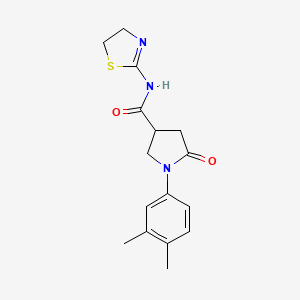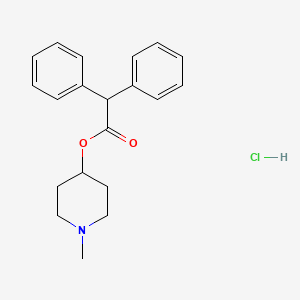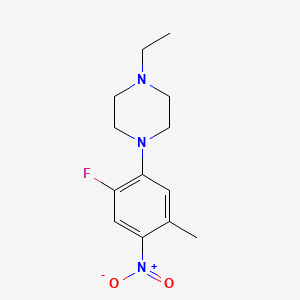![molecular formula C19H19ClN2O3S2 B4089393 N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4089393.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiophene core through a cyclization reaction, followed by the introduction of the sulfonamide group via a sulfonation reaction. The final step usually involves the coupling of the sulfonamide intermediate with the appropriate carboxamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: The sulfonamide group is known for its use in pharmaceuticals, and this compound is being investigated for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the benzothiophene core can interact with various biological pathways, potentially leading to anticancer or antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This compound shares a similar sulfonamide group and is studied for its biological activity.
N-(4-(Benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide: Another compound with a sulfonamide group, known for its potential therapeutic applications.
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiophene core and the sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-3-12(2)22-27(24,25)14-10-8-13(9-11-14)21-19(23)18-17(20)15-6-4-5-7-16(15)26-18/h4-12,22H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSWCKLMGFDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide hydrochloride](/img/structure/B4089321.png)
![N-allyl-1-{4-[2-(benzylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4089328.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4089329.png)
![ETHYL 2-[3,9-DIOXO-1-(PYRIDIN-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4089340.png)
![N-[3-[4-methyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B4089349.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4089357.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2,3,6-trifluorobenzyl)ethanamine](/img/structure/B4089367.png)
![1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B4089369.png)

![N~1~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4089380.png)
![N-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4089386.png)
![5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B4089401.png)

